molecular formula C24H27N3O6S B241125 2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide

2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide

カタログ番号 B241125
分子量: 485.6 g/mol
InChIキー: MOVJZXFZHUFDLC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide, also known as BIA 10-2474, is a novel fatty acid amide hydrolase (FAAH) inhibitor. It was developed by the French pharmaceutical company Biotrial for the treatment of chronic pain and anxiety disorders. However, during a clinical trial in 2016, the drug caused severe adverse effects, leading to the death of one volunteer and serious neurological damage in others. The incident raised concerns about the safety of drug development and the need for better preclinical testing methods.

作用機序

The mechanism of action of 2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide 10-2474 involves the binding of the molecule to the active site of FAAH, thereby blocking its enzymatic activity. This results in the accumulation of endocannabinoids, such as anandamide and 2-arachidonoylglycerol, which activate cannabinoid receptors in the brain and peripheral tissues. The activation of these receptors leads to the modulation of pain and anxiety pathways, as well as the regulation of inflammation and immune responses.
Biochemical and physiological effects:
2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide 10-2474 has been shown to have several biochemical and physiological effects in animal models. These include the reduction of pain sensitivity, the improvement of cognitive function, and the modulation of stress and anxiety responses. The drug also has anti-inflammatory and neuroprotective properties, which may be beneficial for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

実験室実験の利点と制限

2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide 10-2474 has several advantages for lab experiments, including its high potency and selectivity for FAAH, as well as its ability to cross the blood-brain barrier. However, the drug also has some limitations, such as its complex chemical structure and the potential for off-target effects. In addition, the adverse effects observed in the clinical trial highlight the importance of rigorous safety testing before human trials.

将来の方向性

Include the optimization of the chemical structure of 2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide 10-2474 to improve its safety and efficacy, as well as the exploration of other targets in the endocannabinoid system. In addition, the use of animal models that better mimic human physiology and the development of more reliable preclinical testing methods may help to prevent similar incidents in the future.

合成法

2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide 10-2474 is a small molecule with a complex chemical structure. Its synthesis involves several steps, including the reaction of 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazine with 4-chloro-3-nitrobenzoic acid, followed by reduction with palladium on charcoal and cyclization with thionyl chloride. The final product is obtained by oxidation with m-chloroperbenzoic acid. The process is time-consuming and requires expertise in organic chemistry.

科学的研究の応用

2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide 10-2474 has been studied extensively for its potential as a therapeutic agent. Its main target, FAAH, is an enzyme that breaks down endocannabinoids, which are natural compounds that regulate pain, mood, and appetite. By inhibiting FAAH, 2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide 10-2474 increases the levels of endocannabinoids in the brain, leading to analgesic and anxiolytic effects. Several preclinical studies have shown promising results in animal models of pain and anxiety.

特性

分子式

C24H27N3O6S

分子量

485.6 g/mol

IUPAC名

2-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]-4,4-dimethyl-1,1-dioxo-1,2-thiazolidin-3-one

InChI

InChI=1S/C24H27N3O6S/c1-24(2)15-34(30,31)27(23(24)29)19-6-4-18(5-7-19)22(28)26-11-9-25(10-12-26)14-17-3-8-20-21(13-17)33-16-32-20/h3-8,13H,9-12,14-16H2,1-2H3

InChIキー

MOVJZXFZHUFDLC-UHFFFAOYSA-N

SMILES

CC1(CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C

正規SMILES

CC1(CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。